2-(Benzylthio)-1H-Benzimidazol

Übersicht

Beschreibung

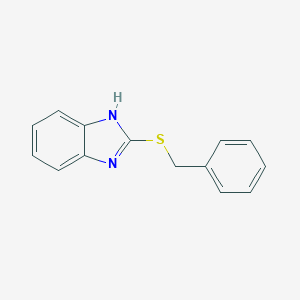

2-(Benzylthio)-1H-benzimidazole (BTB) is an important heterocyclic compound in the fields of organic chemistry and pharmaceuticals. It is a derivative of 1H-benzimidazole, a five-membered ring structure containing two nitrogen atoms. BTB has been extensively studied due to its interesting properties, such as its ability to form coordination complexes and its potential applications in medicinal chemistry and drug discovery.

Wissenschaftliche Forschungsanwendungen

Antituberkulosemittel

Derivate von 2-(Benzylthio)-1H-Benzimidazol wurden synthetisiert und auf ihre Wirksamkeit als in-vitro-Hemmstoffe des Wachstums von Mycobacterium tuberculosis bewertet. Einige Verbindungen in dieser Klasse haben vielversprechende Ergebnisse gegen Tuberkulose gezeigt .

Antifungal Agrochemikalien

Ein umweltfreundlicher Ansatz wurde zur Synthese von benzylsubstituierten Thiobenzoazolen verwendet, ausgehend von 2-Mercaptobenzoazolen. Diese Verbindungen werden auf ihr Potenzial als neue antifungale Agrochemikalien untersucht .

Kristallstrukturanalyse

Die Kristallstrukturen von Benzimidazol-2-thion-Derivaten wurden untersucht, was Einblicke in ihre chemische Struktur bietet, die durch verschiedene spektroskopische Methoden charakterisiert wird. Diese Forschung hilft, die molekularen Wechselwirkungen und die Stabilität dieser Verbindungen zu verstehen .

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been reported to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes . The specific mode of action would depend on the nature of the target and the specific structural features of the benzimidazole derivative.

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good tissue penetration and permeability, which can contribute to their bioavailability .

Result of Action

Benzimidazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antifungal, and antitumor activities .

Biochemische Analyse

Cellular Effects

The effects of 2-(Benzylthio)-1H-benzimidazole on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In non-cancerous cells, 2-(Benzylthio)-1H-benzimidazole can modulate cell proliferation and differentiation, highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 2-(Benzylthio)-1H-benzimidazole exerts its effects through various mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, the compound’s interaction with tyrosine kinases results in the inhibition of phosphorylation events critical for cell signaling . Additionally, 2-(Benzylthio)-1H-benzimidazole can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These molecular interactions contribute to the compound’s ability to modulate cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Benzylthio)-1H-benzimidazole can change over time due to its stability and degradation. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to 2-(Benzylthio)-1H-benzimidazole can lead to gradual degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 2-(Benzylthio)-1H-benzimidazole in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, 2-(Benzylthio)-1H-benzimidazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

2-(Benzylthio)-1H-benzimidazole is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I metabolism, the compound undergoes oxidation and reduction reactions, primarily mediated by cytochrome P450 enzymes. These reactions introduce hydrophilic groups, making the compound more water-soluble. In phase II metabolism, 2-(Benzylthio)-1H-benzimidazole undergoes conjugation reactions, such as glucuronidation and sulfation, further enhancing its solubility and facilitating excretion.

Transport and Distribution

The transport and distribution of 2-(Benzylthio)-1H-benzimidazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via facilitated diffusion and active transport mechanisms. Once inside the cell, 2-(Benzylthio)-1H-benzimidazole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its binding affinity to plasma proteins, which can impact its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-(Benzylthio)-1H-benzimidazole is critical for its activity and function . This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The targeting of 2-(Benzylthio)-1H-benzimidazole to specific organelles is mediated by targeting signals and post-translational modifications. For instance, the compound’s localization to the mitochondria can lead to the disruption of mitochondrial function and induction of apoptosis. Understanding the subcellular localization of 2-(Benzylthio)-1H-benzimidazole is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-17-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJINDUSMSVDESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329031 | |

| Record name | 2-benzylthiobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802477 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51290-77-8 | |

| Record name | 2-benzylthiobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)

![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)

![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)

![N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B188007.png)

![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)

![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)